molecular formula C10H10O3 B022732 Mellein CAS No. 480-33-1

Mellein

Cat. No. B022732
CAS RN: 480-33-1
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-ZCFIWIBFSA-N
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Description

Synthesis Analysis

Mellein synthesis involves complex biochemical pathways, primarily orchestrated by polyketide synthases (PKSs). A study by Sun et al. (2012) highlighted the synthesis of (R)-mellein by a partially reducing iterative polyketide synthase (PR-PKS), indicating a unique keto reduction pattern in its biosynthesis (Sun et al., 2012). Another study by Chooi et al. (2014) demonstrated that a specific PR-PKS gene in the wheat pathogen Parastagonospora nodorum is solely responsible for (R)-mellein production, providing insights into its role in pathogenicity and environmental interaction (Chooi et al., 2014).

Molecular Structure Analysis

Mellein's molecular structure, characterized by the dihydroisocoumarin core, is central to its diverse biological functions. Its structure has been elucidated through various synthetic and analytical techniques, providing a foundation for understanding its chemical behavior and biological interactions. The synthesis methods for mellein and related compounds, as detailed by Islam et al. (2007), involve key steps such as esterification, Michael addition, and aldol reactions, highlighting the compound's complex structural features (Islam et al., 2007).

Chemical Reactions and Properties

The chemical properties of mellein are influenced by its dihydroisocoumarin skeleton, enabling various biochemical interactions and reactions. Studies on mellein biosynthesis and transformation have shed light on its chemical versatility and reactivity. For instance, the biotransformation of (-)-mellein by a marine isolate of bacterium Stappia sp. resulted in the production of its oxidized metabolite, (3R,4S)-4-hydroxymellein, demonstrating mellein's reactive nature and potential for chemical modification (Feng et al., 2010).

Scientific Research Applications

  • Micro Experimental Laboratory (MEL) : Schneider (1988) described MEL as an integrated software system for experimental research, capable of conducting reaction time, questionnaire, and text comprehension experiments with minimal programming (Schneider, 1988).

  • Agricultural Application : Mellein is utilized for selecting wheat embryos resistant to the fungus Septoria nodorum. This application was detailed by Sachse (1992) in their study on the identification and determination of mellein in cultures of the fungus (Sachse, 1992).

  • MELODI Platform : A literature mining platform, MELODI, highlighted by Elsworth et al. (2017), aids in identifying mechanistic pathways between biomedical concepts, generating hypotheses for further investigation (Elsworth et al., 2017).

  • Antimicrobial Properties : Mellein from the endophytic fungus Lasiodiplodia theobromae strain SJF-1, as studied by Meesa et al. (2022), demonstrates potent anti-Xanthomonas activity and broad-spectrum antimicrobial properties, with high gastrointestinal absorption properties and promising oral drug bioavailability (Meesa et al., 2022).

  • Biological Activities : Mdachi (2016) reported that mellein and its derivatives exhibit a range of biological activities including antibacterial, antifungal, antimalarial, antiallergic, antitumor, anti-inflammatory, antiulcer, pheromonal, plant growth-promoting, and antileukemic activities (Mdachi, 2016).

  • Phytotoxic, Antifungal, and Zootoxic Activities : Cimmino et al. (2019) explored R-(α)-mellein, a compound produced by Sardiniella urbana, which demonstrates phytotoxic, antifungal, and zootoxic activities (Cimmino et al., 2019).

  • Pheromonal Activity in Ants : Kern et al. (1997) found that mellein induces trail-following behavior in worker ants of the species Lasius fuliginosus and evokes electrophysiological responses from their antennae (Kern et al., 1997).

  • Metabolic Studies in Fungi : Delgadillo (1986) discussed the use of a TLC method for mellein determination, facilitating metabolic studies on the influence of different factors on the formation of Aspergillus ochraceus metabolites (Delgadillo, 1986).

  • Role in Biosynthesis and Biochemical Processes : Reveglia et al. (2020) highlighted that melleins are specialized metabolites produced by fungi, plants, insects, and bacteria, playing significant roles in their life cycles and are involved in many biochemical and ecological processes (Reveglia et al., 2020).

  • Structural Elucidation in Marine Bacteria : Feng et al. (2010) focused on the biotransformation of (-)-mellein into its oxidized metabolite, (3R,4S)-4-hydroxymellein, by a marine-derived bacterium (Feng et al., 2010).

  • Synthesis by Polyketide Synthase : Sun et al. (2012) discussed the synthesis of (R)-mellein by a partially reducing iterative polyketide synthase, providing insight into the programmed keto reduction in these enzymes (Sun et al., 2012).

Future Directions

The future research on Mellein could focus on its potential applications in medicine and agriculture, given its various reported biological activities . Further studies are needed to fully understand its mechanism of action and potential uses .

properties

IUPAC Name

(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-8-Hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

CAS RN

480-33-1
Record name (-)-Mellein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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